(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide

Description

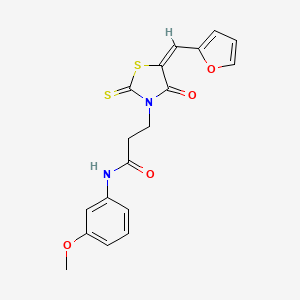

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide is a thiazolidinone derivative characterized by a furan-substituted methylene group at position 5 of the thiazolidinone ring and a 3-methoxyphenyl propanamide side chain. Its molecular formula is C₁₆H₁₃N₃O₃S₂, with a molecular weight of 359.42 g/mol and a predicted density of 1.48 g/cm³ . The thiazolidinone core is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The furan and methoxyphenyl groups contribute to its unique electronic and steric profile, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-23-13-5-2-4-12(10-13)19-16(21)7-8-20-17(22)15(26-18(20)25)11-14-6-3-9-24-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRGSSGZAARZFO-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide , a thiazolidinone derivative, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core with a furan moiety and a methoxyphenyl group, which are critical for its biological activity. The structural formula can be represented as:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria and has shown activity surpassing that of standard antibiotics like ampicillin. Notably, it demonstrated minimum inhibitory concentrations (MIC) as low as 0.20 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.20 |

| Escherichia coli | 0.30 |

| Listeria monocytogenes | 0.20 |

| Pseudomonas aeruginosa | 0.30 |

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is well-documented. The compound was evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). Results showed that it inhibited cell growth significantly, with IC50 values ranging from 11.10 to 64.4 µg/mL .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 64.4 |

| K562 | 14.60 |

| HCT116 | 10.00 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and bacterial resistance.

- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting the cell cycle.

- Kinase Inhibition : Some studies suggest that it may inhibit certain kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The modifications on the thiazolidinone ring significantly influence the biological activity of the derivatives. For instance, electron-donating groups at specific positions enhance cytotoxicity against cancer cells .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Study A : Evaluated its antimicrobial effects against multi-drug resistant strains and found it effective, suggesting potential as a new antibiotic agent.

- Study B : Investigated its anticancer properties in vivo using xenograft models, demonstrating significant tumor reduction compared to control groups.

Scientific Research Applications

Anticancer Potential

Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, such as:

- HepG2 (liver cancer)

- HCT116 (colon cancer)

- MCF7 (breast cancer)

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this have shown IC50 values ranging from 5.1 to 22.08 µM against these cell lines .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Thiazolidinones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for treating inflammatory diseases .

Study on Anticancer Activity

A notable study published in ACS Omega evaluated various thiazolidinone derivatives for their anticancer effects. The results indicated that compounds with structural similarities to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide exhibited potent antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for further research in oncology .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of thiazolidinone derivatives, demonstrating their potential as COX inhibitors. The research highlighted specific compounds that showed comparable efficacy to established anti-inflammatory drugs like Celecoxib, indicating that this compound could be developed into a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with variations in substituents on the aryl group or the methylene bridge have been synthesized and studied. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Notes:

- Furan vs.

- Aryl Group Variations : The 3-methoxyphenyl group (target compound) offers electron-donating effects compared to the 3-hydroxyphenyl group in , which may influence solubility and metabolic stability.

(a) Electronic and Steric Effects

- The furan-2-ylmethylene group in the target compound provides a planar, conjugated system that may enhance binding to aromatic residues in enzyme active sites.

- The 3-methoxy substituent (target compound) vs. 3-hydroxy () affects acidity and hydrogen-bonding capacity. The higher predicted pKa of the target compound (12.96 vs. 9.53 in ) suggests reduced proton donation ability under physiological conditions .

(b) Pharmacokinetic Properties

- The lower molecular weight of the target compound (359.42 g/mol) compared to (398.50 g/mol) and (415.54 g/mol) may improve membrane permeability, adhering to Lipinski’s rule of five .

- The furan ring’s polarity could enhance aqueous solubility relative to the more hydrophobic benzylidene analogues, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the thiazolidinone core with a furan-2-ylmethylene substituent?

- Methodology : The thiazolidinone scaffold can be synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For the furan-2-ylmethylene group, a Knoevenagel condensation between 4-thioxo-thiazolidinone and furfuraldehyde (or its derivatives) under basic conditions (e.g., triethylamine in DMF) is effective. Optimization of reaction time (monitored by TLC) and stoichiometry (1.5:1 aldehyde:thiazolidinone) improves yield .

- Key Considerations : Use anhydrous solvents to prevent hydrolysis of intermediates. Catalytic amounts of piperidine or acetic acid may accelerate condensation .

Q. How can the stereochemical configuration (E/Z) of the furan-2-ylmethylene group be validated?

- Methodology :

- NMR Spectroscopy : The coupling constant () between the vinyl protons (typically 12–16 Hz for trans [E] configuration).

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the (E)-configuration, as seen in structurally analogous compounds .

Q. What analytical techniques are recommended for characterizing the compound’s purity and stability?

- Methodology :

- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage recommendations.

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Meta-Analysis : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines, as variations in membrane permeability may explain discrepancies .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor?

- Methodology :

- Molecular Docking (AutoDock Vina) : Screen against kinase homology models (e.g., PDB: 1ATP) to identify binding poses.

- Pharmacophore Mapping : Align the thiazolidinone’s C=O and C=S groups with ATP-binding site residues.

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM) .

Q. How to design experiments elucidating the role of the 3-methoxyphenyl group in target binding?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -OH, -Cl) at the 3-methoxy position.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () changes upon modification.

- Crystallography : Co-crystallize analogs with target proteins (e.g., PPAR-γ) to visualize interactions .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the amide or thioxo positions.

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability.

- Co-solvent Systems : Test combinations of DMSO, Cremophor EL, and cyclodextrins .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

- Factors :

- Cell Line Variability : Primary vs. immortalized cells differ in metabolic and repair pathways.

- Redox Sensitivity : The thioxo group may induce ROS in cells with low glutathione levels.

- Metabolic Activation : Liver microsome assays can identify pro-drug activation mechanisms .

Safety and Handling

Q. What precautions are critical for handling this compound in the lab?

- Protocol :

- PPE : Nitrile gloves, lab coat, and safety goggles (due to skin/eye irritation risks).

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.